{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine
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Overview
Description
{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine is a complex organic compound that features a pyrazole ring substituted with a trifluoromethyl group and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The oxolane ring can be introduced via a ring-closing reaction. The final step involves the formation of the amine group through reductive amination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group, altering the compound’s properties.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols can be used for substitution reactions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Methyl-substituted derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a potential candidate for the development of enzyme inhibitors.
Medicine
In medicinal chemistry, the compound’s unique structure and functional groups make it a potential candidate for drug development. It can be explored for its activity against various biological targets, including enzymes and receptors.
Industry
In industrial applications, the compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique structural features can impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of {[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-(trifluoromethyl)-1H-pyrazole: Lacks the oxolane ring and amine group.
1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylamine: Lacks the oxolane ring.
{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}amine: Lacks the oxolane ring.
Uniqueness
The presence of both the oxolane ring and the trifluoromethyl group in {[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine makes it unique compared to its similar compounds. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H16F3N3O |
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Molecular Weight |
263.26 g/mol |
IUPAC Name |
N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-1-(oxolan-2-yl)methanamine |
InChI |
InChI=1S/C11H16F3N3O/c1-17-7-8(10(16-17)11(12,13)14)5-15-6-9-3-2-4-18-9/h7,9,15H,2-6H2,1H3 |
InChI Key |
UGUGTFMKIVEIGR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)CNCC2CCCO2 |
Origin of Product |
United States |
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